6-Methoxyflavone is a natural product found in Pimelea decora with data available.
6-Methoxyflavone
CAS No.: 26964-24-9
Cat. No.: VC21346375
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 26964-24-9 |
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Molecular Formula | C16H12O3 |
Molecular Weight | 252.26 g/mol |
IUPAC Name | 6-methoxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C16H12O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-10H,1H3 |
Standard InChI Key | XZQLSABETMKIGG-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |
Chemical Properties and Structure
6-Methoxyflavone is characterized by the molecular formula C16H12O3 and a molecular weight of 252.26 g/mol . The compound exists physically as a white to almost white powder or crystal with distinct physicochemical properties. The chemical name for this compound is 6-methoxy-2-phenylchromen-4-one, also referred to as 6-methoxy-2-phenyl-4-benzopyrone .
Table 1: Physicochemical Properties of 6-Methoxyflavone
Property | Value |
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CAS Number | 26964-24-9 |
Molecular Formula | C16H12O3 |
Molecular Weight | 252.26 g/mol |
Melting Point | 163-165°C |
Boiling Point | 421.2±45.0°C (Predicted) |
Density | 1.240±0.06 g/cm³ (Predicted) |
Physical Form | Powder to crystal |
Color | White to almost white |
LogP | 3.470 (estimated) |
Storage Conditions | Sealed in dry condition, room temperature |
The compound features a characteristic flavone structure with a methoxy group substitution at the 6-position of the benzopyrone ring system. This specific structural arrangement contributes to its particular biological activities and receptor interactions .
Natural Sources and Occurrence
6-Methoxyflavone has been identified in several medicinal plants, including Pimelea decora . As a secondary metabolite, it is part of the plant's natural defense system. The compound belongs to the broader flavonoid class found extensively throughout the plant kingdom in fruits, vegetables, nuts, seeds, flowers, and bark . The natural occurrence of 6-MOF contributes to the medicinal properties of plants that contain this compound, historically utilized in traditional medicine systems across different cultures.
Synthesis Methods
Several methods for synthesizing 6-Methoxyflavone have been documented in the literature. One approach involves synthetic pathways starting from p-dihydroxybenzene . A more specific method with detailed yield information includes the synthesis of 13C6-labelled 6-Methoxyflavone for analytical purposes.
Pharmacological Properties
Neuroprotective Effects
6-Methoxyflavone has demonstrated significant neuroprotective effects in various experimental models. Research has shown that it can reverse cisplatin-induced hyperalgesia and allodynia, suggesting potential applications in treating neuropathic pain . The compound provides region-specific neuroprotection by improving adenosine and its metabolite levels in brain regions responsible for cognitive functions .
Its neuroprotective mechanism appears to involve modulation of GABA responses, acting as a flumazenil-insensitive positive allosteric modulator at human recombinant GABA A receptors . This action at inhibitory neurotransmitter receptors partially explains its protective effects against various forms of neuronal damage.
Effects on Cognitive Function
One of the most extensively studied aspects of 6-MOF is its beneficial effect on cognitive function, particularly in the context of impairment induced by chronic ethanol consumption. Experimental studies demonstrated that 6-MOF (at doses of 25, 50, and 75 mg/kg) significantly improved cognitive deficits in multiple behavioral paradigms.
In the novel object recognition test, 6-MOF increased novel object exploration time across all tested doses (25, 50, and 75 mg/kg), indicating improved recognition memory . Similarly, in spatial memory tests using the Morris water maze, animals receiving 6-MOF (50 and 75 mg/kg) along with ethanol showed increased time spent in the target quadrant and increased number of entries to the target quadrant compared to those receiving ethanol alone .
The Y-maze test, which assesses spatial working memory, showed significant improvement with all three doses of 6-MOF, demonstrating the compound's consistent positive effect on various dimensions of cognitive function .
Table 2: Effects of 6-Methoxyflavone on Cognitive Parameters in Experimental Models
Anxiolytic and Antidepressant Properties
6-Methoxyflavone has shown significant anxiolytic and antidepressant-like effects in experimental models. In the elevated plus maze test, which assesses anxiety-like behavior, 6-MOF at 75 mg/kg demonstrated significant anxiolytic effects . The tail suspension test, commonly used to evaluate antidepressant activity, showed that 6-MOF at doses of 50 and 75 mg/kg significantly reduced immobility time, indicating antidepressant-like properties .
Additional research has demonstrated that 6-MOF positively affects socialization behavior at higher doses, further supporting its potential utility in conditions involving social withdrawal, such as depression and certain anxiety disorders .
Anticancer Properties
Emerging research suggests that 6-Methoxyflavone may possess anticancer properties. Studies on HeLa cells (cervical cancer cell line) have shown that 6-MOF induces S-phase arrest through mechanisms involving cyclin A2 (CCNA2) and cyclin-dependent kinase 2 (CDK2) . Analysis of clinical characteristics indicated that 6-MOF might be related to six clinicopathological parameters of cervical cancer, suggesting potential utility in cancer therapeutics .
The compound's ability to regulate cell cycle progression represents a significant mechanism by which it may exert anticancer effects. Further investigation is needed to fully characterize the anticancer potential of 6-MOF across different cancer types and identify optimal therapeutic applications.
Molecular Mechanisms of Action
GABA Receptor Modulation
One of the primary mechanisms by which 6-Methoxyflavone exerts its neurological effects is through modulation of GABA receptors. Research has demonstrated that 6-MOF acts as a flumazenil-insensitive positive allosteric modulator of GABA responses at human recombinant α1β2γ2L and α2β2γ2L GABA A receptors . It also modulates GABA activity at benzodiazepine-sensitive mutant ρ1I307S/W328M GABA receptors in Xenopus oocytes .
This GABA-modulating activity likely contributes to 6-MOF's anxiolytic, sedative, and potentially anticonvulsant properties. The compound's interaction with GABA receptors differs from that of classical benzodiazepines, as evidenced by its flumazenil-insensitivity, suggesting a unique binding site or mechanism of action at these receptors.
Effects on Monoamine Levels
6-Methoxyflavone demonstrates significant effects on brain monoamine levels, which partly explains its impact on mood, cognition, and behavior. HPLC analysis of brain tissues from animals treated with 6-MOF showed increased levels of several key neurotransmitters in specific brain regions:
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Serotonin levels were increased in the hippocampus and striatum
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Dopamine levels were elevated in the hippocampus and striatum
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Noradrenaline levels were raised in the hippocampus and striatum
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Vitamin C levels were increased in the frontal cortex and hippocampus
These neurochemical changes align with the compound's observed effects on cognition, mood, and anxiety, as these neurotransmitters are critically involved in regulating these functions. The region-specific nature of these effects suggests that 6-MOF may have targeted actions on particular neural circuits rather than global effects on neurotransmitter systems.
Antioxidant Properties
6-Methoxyflavone, like many flavonoids, possesses antioxidant properties that contribute to its neuroprotective effects. In silico studies have shown that 6-MOF has a minimum binding energy of -7.1 k/cal/mol with antioxidant enzymes, indicating strong interaction potential . This finding suggests that 6-MOF may enhance antioxidant defense systems within the brain and other tissues.
The antioxidant activity may be particularly relevant to 6-MOF's protective effects against ethanol-induced neuronal damage, as oxidative stress is a key mechanism in alcohol-related neurotoxicity. Furthermore, the increased vitamin C levels observed in brain regions following 6-MOF administration provide additional evidence for its role in enhancing antioxidant capacity .
Cell Cycle Regulation
The anticancer properties of 6-Methoxyflavone appear to involve regulation of the cell cycle. Research indicates that 6-MOF induces S-phase arrest through the CCNA2 (cyclin A2) pathway in HeLa cells . Cell cycle analyses have shown that treatment with 6-MOF leads to an accumulation of cells in the S phase, preventing progression to G2/M phases.
Molecular docking and noncovalent interaction analyses have been performed to further elucidate the mechanism of action in three-dimensional structures, confirming 6-MOF's interaction with cell cycle regulatory proteins . This mechanism is of particular interest for potential anticancer applications, as dysregulation of the cell cycle is a hallmark of cancer development and progression.
Research Applications
6-Methoxyflavone has found application in various research contexts beyond its direct pharmacological investigation. It has been used as an internal standard for the analysis of polyphenolic content in in-vitro-cultured chestnut shoots . Similarly, it has served as an internal standard for the separation of phenolic compounds in apricot tissue by HPLC .
The compound has also been employed in the synthesis of more complex flavonoid derivatives, including biflavonoids like rac- and meso-6,6-dimethoxy-2,2-biflavanones . Additionally, isotopically labeled versions of the compound have been synthesized for use as internal standards in isotope dilution-mass spectrometry, demonstrating its utility in analytical chemistry and pharmacokinetic studies .
These diverse research applications highlight the value of 6-Methoxyflavone beyond its potential therapeutic uses, establishing it as an important tool compound in phytochemical analysis, synthetic chemistry, and analytical method development.
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